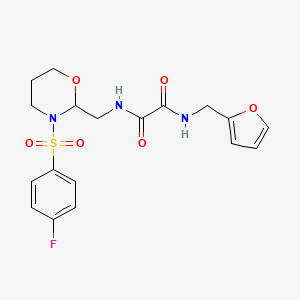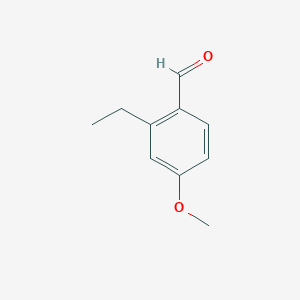
2-Ethyl-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as aldehydes and ketones are known to react with nucleophiles such as nitrogen .
Mode of Action
2-Ethyl-4-methoxybenzaldehyde, being an aldehyde, can react with nucleophiles. In the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones respectively . The oxygen atom in these compounds can act as a nucleophile, but this is a dead-end process. Reaction with oxygen leads to the reversible formation of a hemiketal. On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s ability to form oximes and hydrazones suggests that it may interact with biochemical pathways involving aldehydes and ketones .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to have anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the reaction of aldehydes with nucleophiles to form oximes or hydrazones is influenced by the pH of the environment .
Biochemische Analyse
Biochemical Properties
It is known that benzaldehydes can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Cellular Effects
Some benzaldehydes have been found to disrupt cellular antioxidation systems, which could potentially affect various types of cells and cellular processes . For example, they could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzaldehydes can act as nucleophiles, participating in reactions with other molecules . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius
Metabolic Pathways
It is known that benzaldehydes can participate in various reactions, potentially involving various enzymes or cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methoxybenzaldehyde can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of an ethyl group and a methoxy group onto the benzene ring through electrophilic aromatic substitution reactions. For example, ethylation can be achieved using ethyl chloride (C₂H₅Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Methoxylation can be performed using methanol (CH₃OH) and a suitable catalyst.
Formylation: The formyl group (CHO) can be introduced using the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for industrial efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) in the presence of a suitable solvent.
Major Products:
Oxidation: 2-Ethyl-4-methoxybenzoic acid.
Reduction: 2-Ethyl-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Lacks the ethyl group at the second position, resulting in different chemical and physical properties.
2-Ethylbenzaldehyde: Lacks the methoxy group at the fourth position, affecting its reactivity and applications.
2-Methoxybenzaldehyde: Lacks the ethyl group at the second position, leading to variations in its chemical behavior.
Eigenschaften
IUPAC Name |
2-ethyl-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZNOAUEHPPANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)

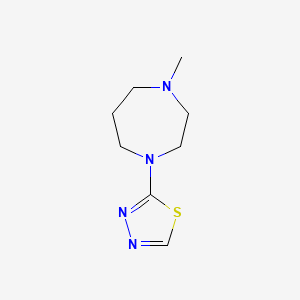
![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)
![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2825065.png)
![(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2825067.png)
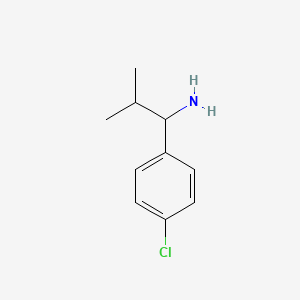
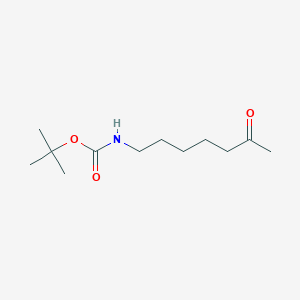
![3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2825071.png)

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)
